3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c27-21(19-14-24-20-12-5-4-11-18(19)20)22(28)25-16-9-6-10-17(13-16)30-23(29)26-15-7-2-1-3-8-15/h1-5,7-8,11-12,14,16-17,24H,6,9-10,13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPQDFCCMMRCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

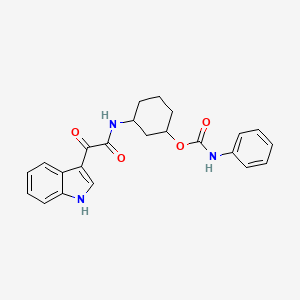

Chemical Structure

The compound can be structurally represented as follows:

This formula indicates that it contains an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction via caspase activation |

| Compound B | 7.2 | Inhibition of PI3K/Akt pathway |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives have shown effectiveness against a range of bacteria and fungi. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | TBD | Cell membrane disruption |

| S. aureus | TBD | Inhibition of protein synthesis |

Case Study 1: Antitumor Activity

In a study conducted by Verma et al., the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with an IC50 value indicating potent activity compared to standard chemotherapeutics . The study highlighted the importance of the indole moiety in enhancing biological activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of similar compounds, revealing that derivatives with cyclohexyl and carbamate groups exhibited enhanced activity against resistant strains of bacteria . The findings suggest that modifications to the indole structure can lead to improved therapeutic agents.

Research Findings

Recent research indicates that the incorporation of specific functional groups within the indole framework can significantly enhance biological activity. For example, carbamate linkages have been associated with increased solubility and bioavailability, which are critical for effective drug design.

Table 3: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Addition of carbamate group | Increased solubility |

| Cyclohexyl substitution | Enhanced bioactivity |

Comparison with Similar Compounds

Structural Comparisons

Core Indole Modifications

- Brominated Indole Derivatives (e.g., Compounds 6, 7, 8 in ): Substitution of the indole ring with bromine at position 6 enhances electrophilic reactivity and may improve binding affinity in biological systems. For example, compound 6 (N1,N4-bis(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butane-1,4-diaminium trifluoroacetate) shows higher yield (86%) compared to non-brominated analogs, suggesting improved synthetic efficiency .

- However, yields (77%) are comparable to brominated derivatives .

Backbone and Functional Group Variations

- Alkyl Chain Length :

Compounds 33 (butane chain) and 34 (octane chain) in demonstrate that longer alkyl chains reduce yields (39% vs. unreported for 34) due to steric hindrance during synthesis . - Carbamate vs. Ureido Groups :

Ureido-containing analogs (e.g., (S)-9e in ) exhibit higher melting points (175–178°C) compared to carbamate derivatives, likely due to stronger hydrogen bonding .

Cyclohexyl Modifications

Table 1: Key Properties of Selected Compounds

- Synthesis Efficiency : Brominated derivatives (e.g., compound 6) achieve higher yields (86%) compared to fluorinated analogs (e.g., (S)-9f, 40%), likely due to the electron-withdrawing effect of bromine stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.